molecular formula C25H20N2O3 B12779561 3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- CAS No. 114279-46-8

3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl-

Cat. No.: B12779561
CAS No.: 114279-46-8
M. Wt: 396.4 g/mol
InChI Key: YBPUDATUTTXPLP-UHFFFAOYSA-N
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Description

3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- is a complex organic compound that belongs to the class of pyrazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- typically involves the condensation of 3-allylsalicylaldehyde with 1,2-diphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Pyrazolidinedione, 4-(3-methylsalicylidene)-1,2-diphenyl-
  • 3,5-Pyrazolidinedione, 4-(3-ethylsalicylidene)-1,2-diphenyl-
  • 3,5-Pyrazolidinedione, 4-(3-propylsalicylidene)-1,2-diphenyl-

Uniqueness

3,5-Pyrazolidinedione, 4-(3-allylsalicylidene)-1,2-diphenyl- is unique due to its specific structural features, such as the presence of the allyl group and the salicylidene moiety. These structural elements may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

114279-46-8

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

4-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H20N2O3/c1-2-10-18-11-9-12-19(23(18)28)17-22-24(29)26(20-13-5-3-6-14-20)27(25(22)30)21-15-7-4-8-16-21/h2-9,11-17,28H,1,10H2

InChI Key

YBPUDATUTTXPLP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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